molecular formula C12H9NO3 B1521405 6-Hydroxy-5-phenylnicotinic acid CAS No. 1214389-46-4

6-Hydroxy-5-phenylnicotinic acid

Cat. No. B1521405
CAS RN: 1214389-46-4
M. Wt: 215.2 g/mol
InChI Key: UKWVOBNURAYUJS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 6-Hydroxy-5-phenylnicotinic acid is 1S/C12H9NO3/c14-11-10 (8-4-2-1-3-5-8)6-9 (7-13-11)12 (15)16/h1-7H, (H,13,14) (H,15,16) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

6-Hydroxy-5-phenylnicotinic acid is a solid substance . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.

Scientific Research Applications

Enzymatic Synthesis and Applications

6-Hydroxy-5-phenylnicotinic acid plays a role in enzymatic processes and synthesis of various compounds. Specifically, the enzyme 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens TN5 has been studied for its ability to catalyze oxidative decarboxylation of 6-hydroxynicotinate. This enzyme is crucial in the synthesis of 2,5-dihydroxypyridine, a precursor for 5-aminolevulinic acid which is widely used as a plant growth hormone, herbicide, and in cancer therapy. This highlights the compound's significance in biological transformations and its potential applications in agriculture and medicine (Nakano et al., 1999).

Structural Analysis

Structural analysis of 6-hydroxy-5-phenylnicotinic acid and its derivatives has been a subject of interest in scientific research. Infrared multiple-photon dissociation spectroscopy has been used to determine the gas-phase structure of deprotonated 6-hydroxynicotinic acid. The studies indicate that the most stable form of the compound in aqueous or gas phase is the deprotonated 6-pyridone structure. This structural information is crucial for understanding the chemical behavior and potential applications of the compound in various fields (van Stipdonk et al., 2014).

Chemical Synthesis

6-Hydroxy-5-phenylnicotinic acid has been used as a key intermediate in the synthesis of various compounds. For instance, it is involved in the synthesis of pyranopyrazoles, where isonicotinic acid acts as a dual and biological organocatalyst. This demonstrates the compound's utility in facilitating organic transformations and its potential in the synthesis of complex organic molecules (Zolfigol et al., 2013).

Photophysical Properties

The modification of 6-hydroxy-5-phenylnicotinic acid by grafting to a silica network has been explored to produce hybrid molecular materials with luminescent properties. The photophysical properties of these materials have been characterized, highlighting the compound's potential in the development of materials with specific optical properties for applications in fields such as materials science and nanotechnology (Zhao & Yan, 2005).

properties

IUPAC Name

6-oxo-5-phenyl-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-10(8-4-2-1-3-5-8)6-9(7-13-11)12(15)16/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWVOBNURAYUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673496
Record name 6-Oxo-5-phenyl-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214389-46-4
Record name 6-Oxo-5-phenyl-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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